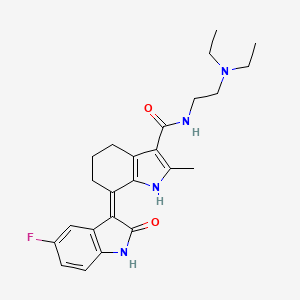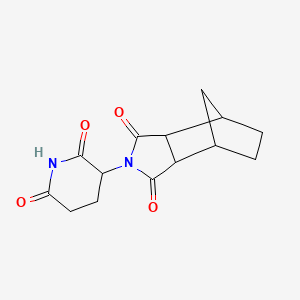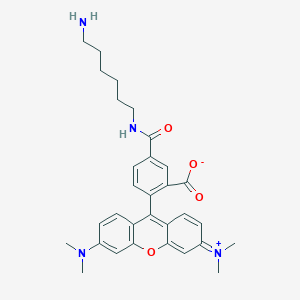
Boc-Aminooxy-PEG3-thiol
Übersicht
Beschreibung
Boc-Aminooxy-PEG3-thiol is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Structure Analysis
The molecular formula of Boc-Aminooxy-PEG3-thiol is C₁₃H₂₇NO₆S . Its molecular weight is 325.42 . The IUPAC name is tert-butyl N- [2- [2- [2- (2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate .Wissenschaftliche Forschungsanwendungen
Reactivity with Maleimide
The thiol group in t-Boc-Aminooxy-PEG3-thiol reacts with maleimide . This reaction is commonly used in bioconjugation, where two molecules are joined together for biological applications.
Reactivity with OPSS
t-Boc-Aminooxy-PEG3-thiol also reacts with OPSS (Ortho-Pyridyl Disulfide) . This reaction is useful in the formation of disulfide bonds, which are crucial in the structure and function of many proteins.
Reactivity with Vinylsulfone
The thiol group in t-Boc-Aminooxy-PEG3-thiol can react with vinylsulfone . This reaction is often used in the field of polymer chemistry for the modification of surfaces and the creation of new materials.
Reactivity with Transition Metal Surfaces
t-Boc-Aminooxy-PEG3-thiol reacts with transition metal surfaces, including gold and silver . This property is particularly useful in the field of nanotechnology, where it can be used to modify the surface of nanoparticles for various applications, such as drug delivery and biosensing.
Deprotection under Mild Acidic Conditions
The protected aminoxy in t-Boc-Aminooxy-PEG3-thiol can be deprotected under mild acidic conditions . This feature allows for the controlled release of the aminooxy group, which can
Wirkmechanismus
Target of Action
t-Boc-Aminooxy-PEG3-thiol, also known as Boc-Aminooxy-PEG3-thiol, is a crosslinker containing a t-Boc-aminooxy group and a thiol group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold . These targets are often used in the development of PROTACs , which are molecules designed to degrade specific proteins within cells .
Mode of Action
The thiol group in t-Boc-Aminooxy-PEG3-thiol reacts with its targets (maleimide, OPSS, vinylsulfone, and transition metal surfaces) to form stable bonds . The protected aminoxy group can be deprotected under mild acidic conditions , allowing for further reactions or modifications.
Biochemical Pathways
t-Boc-Aminooxy-PEG3-thiol is used in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective removal of specific proteins within cells .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of t-Boc-Aminooxy-PEG3-thiol is the formation of stable bonds with its targets, enabling the synthesis of PROTACs . These PROTACs can then selectively degrade specific proteins within cells , altering cellular functions based on the proteins targeted.
Action Environment
The action of t-Boc-Aminooxy-PEG3-thiol is influenced by environmental factors such as pH. The protected aminoxy group in the compound can be deprotected under mild acidic conditions , suggesting that the compound’s reactivity and efficacy may be influenced by the acidity of its environment. Furthermore, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that the compound’s action may also be influenced by the polarity and hydration of its environment.
Safety and Hazards
When handling Boc-Aminooxy-PEG3-thiol, it is recommended to use only in a chemical fume hood and wear chemical-resistant gloves and safety goggles . After handling, wash thoroughly and wash contaminated clothing before reuse . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . Conditions to avoid include heat, flames, and sparks .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6S/c1-13(2,3)20-12(15)14-19-9-8-17-5-4-16-6-7-18-10-11-21/h21H,4-11H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNYOZOKVXNUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)





![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)
![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)
![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)



